N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10(8-11-4-2-6-16-11)14-13(15)9-12-5-3-7-17-12/h2-7,10H,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFURQHTLGVGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method includes the acylation of a furan derivative with a thiophene acetic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly may be explored to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Substitutions
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (C₁₁H₈N₂OS₂)
- Structure: Contains dual thiophene rings, with a cyano group at the 3-position of one thiophene.
- Synthesis: Prepared via 2-(thiophen-2-yl)acetyl chloride reacting with 2-aminothiophene-3-carbonitrile .
- Key Differences: The cyano group enhances electrophilicity and may reduce solubility in nonpolar solvents compared to the furan-containing target compound.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
- Structure : Replaces furan with a thiazole ring and incorporates a dichlorophenyl group.
- Physicochemical Properties : The thiazole ring (N,S-heterocycle) increases electron deficiency, while the dichlorophenyl group elevates lipophilicity (logP ≈ 3.5 estimated). This contrasts with the target compound, where furan contributes to lower logP (~2.8 estimated) and higher polarity .
Heterocyclic Variations in Acetamide Derivatives
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Similar to the above but with a 2,6-dichlorophenyl group.
- Biological Relevance: Thiazole-containing acetamides are noted for structural similarity to benzylpenicillin and as ligands in coordination chemistry . The target compound’s furan-thiophene system may offer distinct binding modes in biological systems.
Suvecaltamide Hydrochloride (C₁₉H₂₀F₃N₂O₂·HCl)
- Structure : Contains a pyridinyl-ethyl group and trifluoroethoxy substituent.
- Therapeutic Application: A voltage-activated calcium channel stabilizer used in essential tremor treatment .
Physicochemical Properties
| Compound | Key Substituents | Estimated logP | Solubility Profile |
|---|---|---|---|
| Target Compound | Furan, thiophene | ~2.8 | Moderate polarity; soluble in DMSO, THF |
| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Thiophene, cyano | ~3.2 | Lower aqueous solubility due to cyano |
| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | Thiazole, dichlorophenyl | ~3.5 | High lipophilicity; soluble in CH₂Cl₂ |
Biological Activity
N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that has garnered attention due to its unique structural features, which include both furan and thiophene rings. This compound is of particular interest in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the furan and thiophene rings allows for significant π-π interactions and hydrogen bonding, which can modulate the activity of these targets.
Antimicrobial Properties
Studies have indicated that compounds featuring furan and thiophene moieties exhibit antimicrobial activity. For instance, research has shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound A | E. coli | Inhibition at 50 µg/mL |
| Compound B | S. aureus | Inhibition at 25 µg/mL |
Anticancer Activity
The anticancer potential of this compound is supported by its structural similarity to other known anticancer agents. For example, several studies have reported the synthesis of thiophene-containing compounds that demonstrated significant cytotoxicity against various cancer cell lines.
In a comparative study, derivatives of thiophene and furan were evaluated for their growth inhibition against a panel of 60 human cancer cell lines, revealing promising results for compounds similar to this compound.
Case Studies
- Study on Anticancer Activity : A recent investigation into the anticancer properties of heterocyclic compounds revealed that derivatives with furan and thiophene exhibited significant cytotoxic effects on cancer cell lines, with IC50 values ranging from 0.49 to 48.0 µM across different studies .
- Antimicrobial Screening : In another study, a series of furan-thiophene derivatives were tested against multiple bacterial strains, showing effective inhibition at concentrations as low as 25 µg/mL .
Q & A
Q. What are the recommended synthetic routes for N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from furan and thiophene precursors. Key steps include:
- Amide bond formation : Coupling of thiophene-2-ylacetic acid derivatives with a furan-containing amine intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during intermediate steps .
- Optimization parameters : Temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hours) are critical for achieving >80% yield. Reaction progress is monitored via TLC and HPLC .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify the presence of furan (δ 6.2–7.4 ppm for aromatic protons) and thiophene (δ 7.0–7.5 ppm) moieties, as well as the acetamide backbone (δ 2.1–2.4 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 289.0845 for CHNOS) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles (e.g., C–O bond ~1.23 Å in the acetamide group) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Target selection : Prioritize enzymes/receptors with known affinity for heterocycles (e.g., kinases, GPCRs).
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, using PDB structures (e.g., 6COX for cyclooxygenase) .
- Key parameters : Binding energy (ΔG < −7 kcal/mol suggests strong affinity) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .
- Validation : Compare results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Re-test the compound in standardized assays (e.g., MTT for cytotoxicity) with controlled pH (7.4) and temperature (37°C) .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results .
- Cross-technique correlation : Pair HPLC purity data (>95%) with bioassays to rule out impurity-driven artifacts .
Q. How do furan and thiophene substituents influence the compound’s electronic properties?
- Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity .
- Electrostatic potential maps : Thiophene’s sulfur atom acts as an electron donor, enhancing binding to electrophilic targets .
- Experimental validation : Cyclic voltammetry shows oxidation peaks at +1.2 V (thiophene) and +1.5 V (furan) .
Methodological Challenges
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
Q. How can reaction yields be improved in large-scale synthesis?
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) and improves heat dissipation .
- Catalyst screening : Immobilized lipases (e.g., CAL-B) enhance enantioselectivity in asymmetric steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
